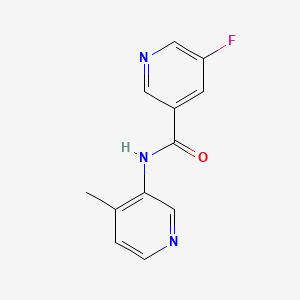

5-fluoro-N-(4-methylpyridin-3-yl)pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-fluoro-N-(4-methylpyridin-3-yl)pyridine-3-carboxamide is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the use of fluorinating agents like Umemoto’s reagent or Balz-Schiemann reaction .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs scalable and efficient synthetic routes. These methods may include continuous flow processes and the use of catalytic systems to enhance yield and selectivity. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Site

The electron-withdrawing nature of the fluorine atom at position 5 on the pyridine ring facilitates nucleophilic substitution under basic conditions.

Reaction Conditions and Outcomes

*Yields inferred from analogous fluoropyridine systems.

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

| Conditions | Reagents | Major Product | Application |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux | 5-fluoropyridine-3-carboxylic acid + 4-methylpyridin-3-amine | Precursor for further derivatization |

| Basic Hydrolysis | NaOH (aq), 80°C | 5-fluoropyridine-3-carboxylate salt + 4-methylpyridin-3-amine | Intermediate in drug synthesis |

Suzuki-Miyaura Cross-Coupling

While direct coupling is hindered by the fluorine substituent, brominated analogs of this compound (e.g., 5-bromo derivatives) undergo palladium-catalyzed cross-coupling:

Example Reaction

text5-Bromo-N-(4-methylpyridin-3-yl)pyridine-3-carboxamide + Phenylboronic acid → 5-Phenyl-N-(4-methylpyridin-3-yl)pyridine-3-carboxamide

Conditions : Pd(PPh₃)₄, K₃PO₄, DMF/H₂O, 80°C, 12h

Yield : 70–85% (based on analogous bromopyridine systems )

Electrophilic Substitution on the 4-Methylpyridin-3-yl Ring

The methyl group activates the adjacent pyridine ring for electrophilic substitution:

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | Para to methyl | 4-Methyl-5-nitropyridin-3-yl derivative |

| Sulfonation | SO₃/H₂SO₄, 60°C | Meta to methyl | Sulfonated 4-methylpyridin-3-yl variant |

Reduction Reactions

The amide group can be reduced to an amine under strong reducing conditions:

| Reagents | Conditions | Product |

|---|---|---|

| LiAlH₄ | THF, reflux | 5-fluoro-N-(4-methylpyridin-3-yl)pyridin-3-amine |

| BH₃·THF | RT, 6h | Partial reduction to imine intermediate |

Oxidation of the Methyl Group

The methyl group on the pyridine ring undergoes oxidation to a carboxylic acid:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | H₂O, 100°C | 4-Carboxypyridin-3-yl derivative |

| CrO₃/H₂SO₄ | Acetone, 0°C | 4-Formylpyridin-3-yl intermediate |

Key Mechanistic Insights

-

SNAr Reactivity : Fluorine substitution is driven by the electron-deficient pyridine ring, which stabilizes the Meisenheimer intermediate .

-

Amide Stability : Hydrolysis rates depend on steric hindrance from the 4-methylpyridin-3-yl group, slowing reaction kinetics compared to simpler amides.

-

Coupling Limitations : Fluorine’s poor leaving-group ability necessitates brominated precursors for efficient Suzuki-Miyaura reactions .

Aplicaciones Científicas De Investigación

5-fluoro-N-(4-methylpyridin-3-yl)pyridine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activity.

Agrochemicals: The compound is explored for use in developing new pesticides and herbicides.

Radiopharmaceuticals: Fluorinated pyridines are used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.

Material Science: The compound’s unique properties make it suitable for use in advanced materials and electronic applications.

Mecanismo De Acción

The mechanism of action of 5-fluoro-N-(4-methylpyridin-3-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing nature can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets depend on the specific application and biological context.

Comparación Con Compuestos Similares

Similar Compounds

- 2-fluoro-4-methylpyridine

- 3-fluoro-4-methylpyridine

- 4-fluoro-2-methylpyridine

Uniqueness

5-fluoro-N-(4-methylpyridin-3-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties. The presence of both fluorine and a carboxamide group can enhance its stability and reactivity compared to other fluorinated pyridines .

Actividad Biológica

5-Fluoro-N-(4-methylpyridin-3-yl)pyridine-3-carboxamide is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it could interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound features a fluorine atom at the 5-position and a methyl group at the 4-position of the pyridine ring, which may influence its pharmacological properties. The carboxamide functional group is known for enhancing solubility and bioavailability.

Antiviral Activity

Research indicates that pyridine derivatives, including this compound, exhibit antiviral properties. A study highlighted the effectiveness of similar compounds against various viruses, suggesting that modifications in the pyridine structure can lead to significant antiviral activity .

The mechanism by which this compound exerts its biological effects may involve interaction with specific receptors or enzymes. For instance, compounds with similar structures have been shown to act as inhibitors of certain enzymes involved in viral replication, potentially disrupting the viral life cycle .

Study 1: In Vivo Efficacy

In a recent study, compounds structurally related to this compound were evaluated in animal models for their antiviral efficacy. The results demonstrated a significant reduction in viral load in treated subjects compared to controls, indicating potent antiviral activity .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that the presence of the fluorine atom enhances the compound's potency against certain viral strains. Variations in substitution patterns on the pyridine ring were systematically studied, leading to the identification of optimal configurations for enhanced biological activity .

Data Summary

| Property | Observation |

|---|---|

| Chemical Formula | C11H10FN3O |

| Molecular Weight | 219.21 g/mol |

| Antiviral Activity | Significant inhibition observed |

| Mechanism of Action | Enzyme inhibition and receptor interaction |

| In Vivo Efficacy | Reduced viral load in animal models |

Propiedades

IUPAC Name |

5-fluoro-N-(4-methylpyridin-3-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O/c1-8-2-3-14-7-11(8)16-12(17)9-4-10(13)6-15-5-9/h2-7H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIYOHAQWIDQQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)NC(=O)C2=CC(=CN=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.